molecular formula C14H15ClO3 B3061161 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one CAS No. 58344-73-3

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one

Cat. No.: B3061161
CAS No.: 58344-73-3
M. Wt: 266.72 g/mol
InChI Key: RMQRHQHIHVYGTO-SNAWJCMRSA-N
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Description

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one is a chemical compound characterized by its unique structure, which includes a chloro-substituted benzodioxole ring and a pentenone moiety

Preparation Methods

The synthesis of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one typically involves several steps. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a chloro-substituted benzodioxole with a suitable pentenone precursor under specific conditions, such as the presence of a base and a palladium catalyst . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c1-14(2,3)13(16)5-4-9-6-11-12(7-10(9)15)18-8-17-11/h4-7H,8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQRHQHIHVYGTO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58344-73-3
Record name 1-Penten-3-one, 1-(6-chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
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1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
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1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
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1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Reactant of Route 5
1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Reactant of Route 6
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1-(6-Chloro-1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one

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